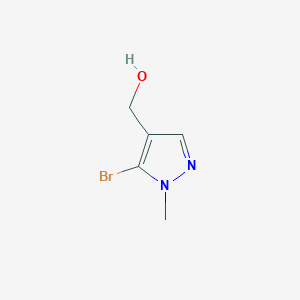
6-fluoro-N-(1H-pyrazol-4-yl)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-fluoro-N-(1H-pyrazol-4-yl)pyridine-3-carboxamide is a heterocyclic compound that contains both pyrazole and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-N-(1H-pyrazol-4-yl)pyridine-3-carboxamide typically involves the reaction of 6-fluoronicotinic acid with hydrazine derivatives to form the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and may require heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of automated reactors and purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
6-fluoro-N-(1H-pyrazol-4-yl)pyridine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
6-fluoro-N-(1H-pyrazol-4-yl)pyridine-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-fluoro-N-(1H-pyrazol-4-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole and pyridine derivatives, such as:
- 1H-pyrazolo[3,4-b]pyridine derivatives
- 4-bromo-1H-pyrazol-1-yl-pyridine-3-carboxamide
- Indole derivatives
Uniqueness
6-fluoro-N-(1H-pyrazol-4-yl)pyridine-3-carboxamide is unique due to the presence of both a fluorine atom and a pyrazole ring, which can enhance its biological activity and chemical stability. This combination of structural features makes it a valuable compound for various scientific research applications .
Properties
CAS No. |
1343820-47-2 |
|---|---|
Molecular Formula |
C9H7FN4O |
Molecular Weight |
206.18 g/mol |
IUPAC Name |
6-fluoro-N-(1H-pyrazol-4-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C9H7FN4O/c10-8-2-1-6(3-11-8)9(15)14-7-4-12-13-5-7/h1-5H,(H,12,13)(H,14,15) |
InChI Key |
NFMZHXFKTJDKHM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C(=O)NC2=CNN=C2)F |
Purity |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



